molecular formula C20H13BrCl2FNO B3035071 4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline CAS No. 298217-76-2

4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline

Cat. No. B3035071
CAS RN: 298217-76-2
M. Wt: 453.1 g/mol
InChI Key: OHEDPUYMIRELPW-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 82862033

Synthesis Analysis

  • Subsequent Reaction with 2,4-Dichlorobenzyl Chloride : The prepared intermediate indolyl chalcones are then treated with 2,4-dichlorobenzyl chloride in the presence of potassium carbonate and DMF as a solvent under reflux conditions to afford the title compound in good yield .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline is a key intermediate in the manufacture of various compounds, particularly in pharmaceutical and material sciences. For example, it serves as an essential intermediate in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound used in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis method, due to its scalability, is crucial for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Applications in Polymer Science

  • The compound is involved in the synthesis of side-chain liquid crystalline polysiloxanes. These materials, containing mesogenic side groups, have unique mesomorphic properties, influenced by spacer length and lateral substituent. Such substances are significant in the development of advanced materials with specific thermal and optical properties (Hsu, Chu, Chang, & Hsieh, 1997).

Chemical Synthesis and Modification

  • The compound plays a role in the synthesis and modification of various chemicals, demonstrating the versatility of halogenated anilines in chemistry. For instance, it's used in the synthesis of 4-Bromo-2-fluorobiphenyl via diazotization and coupling reaction (Yong-qiang, 2012).
  • Its derivatives are explored in the creation of intensely fluorescent azobenzenes, which have applications in fluorescence spectroscopy and potentially as fluorescent vital stains for biological research (Yoshino et al., 2010).

Pharmacological Potential

  • Some derivatives of this compound have been investigated for antimicrobial properties. For example, substituted phenyl azetidines, related to this compound, have been synthesized and evaluated for potential antimicrobial applications, indicating the breadth of research into halogenated anilines in pharmaceutical sciences (Doraswamy & Ramana, 2013).

Future Directions

: Imtiyaz A. Khan, Firdous G. Khan, and R. Minhaaj. “Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones.” Journal of Chemical and Pharmaceutical Research, 2013, 5(11), 631-636. Read more : ChemSpider. “4-Bromo-N’-[(Z)-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methylene]-1-benzothiophene-2-carbohydrazide.” View structure

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl2FNO/c21-15-4-8-20(19(24)9-15)25-11-13-1-6-17(7-2-13)26-12-14-3-5-16(22)10-18(14)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDPUYMIRELPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Br)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134706
Record name 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

298217-76-2
Record name 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298217-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylene]-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline
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4-Bromo-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-fluoroaniline

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